2-(Benzylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of sulfanyl groups at specific positions. Common reagents used in these reactions include sulfur sources, benzyl halides, and phenyl halides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene : A structurally related compound known for its high mobility in organic electronic devices.
2-(Benzylsulfanyl)pyrimidine: A simpler analog with similar sulfanyl groups but lacking the benzothiophene core.
Uniqueness
2-(Benzylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine stands out due to its unique combination of the benzothiophene core and sulfanyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and chemical stability.
Properties
IUPAC Name |
2-benzylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2S3/c1-3-9-16(10-4-1)15-26-23-24-20-18-13-7-8-14-19(18)28-21(20)22(25-23)27-17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZZMMWSABPTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.